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molecular formula C14H10 B032357 Phenanthrene-d10 CAS No. 1517-22-2

Phenanthrene-d10

Cat. No. B032357
M. Wt: 188.29 g/mol
InChI Key: YNPNZTXNASCQKK-LHNTUAQVSA-N
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Patent
US06310256B1

Procedure details

Phenanthrene (16 g, Aldrich Tech Grade (90 percent), 0.081 mol) and acetic acid (200 ml) were stirred and heated to 70-75° C. Potassium bromate (32 g, 0.19 mol) was added in 2 portions. After the addition of the first portion the temperature rose to reflux with evolution of bromine vapors. The second portion was added and the condenser was replaced by a distillation head. The heating was continued until the distillate was colorless. The deep red solution was cooled and poured into water (300 ml) and the precipitate was isolated by filtration. The crude product was purified by reslurrying in 100 ml of hot (70° C.) aqueous sodium bisulfite solution (40 percent) and filtering while hot. The deep red filtrate was cooled and treated with aqueous sodium carbonate until basic. The precipitated product was recovered by extraction with methylene chloride, dried and concentrated to yield 13.4 g (80 percent yield) of orange yellow solid: mp 182-184° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[CH:13]=[CH:12][C:11]3[C:6](=[CH:7][CH:8]=CC=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:15]([OH:18])(=O)[CH3:16].Br([O-])(=O)=[O:20].[K+].BrBr>O>[C:15]1(=[O:18])[C:16]2[CH:8]=[CH:7][C:6]3[C:5](=[CH:14][CH:13]=[CH:12][CH:11]=3)[C:4]=2[CH:3]=[CH:2][C:1]1=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C=CC12
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition of the first portion the temperature
ADDITION
Type
ADDITION
Details
The second portion was added
TEMPERATURE
Type
TEMPERATURE
Details
The deep red solution was cooled
CUSTOM
Type
CUSTOM
Details
the precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
The crude product was purified
CUSTOM
Type
CUSTOM
Details
by reslurrying in 100 ml of hot (70° C.) aqueous sodium bisulfite solution (40 percent)
FILTRATION
Type
FILTRATION
Details
filtering while hot
TEMPERATURE
Type
TEMPERATURE
Details
The deep red filtrate was cooled
ADDITION
Type
ADDITION
Details
treated with aqueous sodium carbonate until basic
CUSTOM
Type
CUSTOM
Details
The precipitated product was recovered by extraction with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(C(C=CC=2C3=CC=CC=C3C=CC12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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